molecular formula C12H11N3O2 B13980832 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid

3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13980832
M. Wt: 229.23 g/mol
InChI Key: PEDVQMUHBCTKMY-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid is a complex organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a triazole ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of cyclopropylbenzene. One common method involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride to form 1,3-dibromo-1-phenylpropane. This intermediate is then treated with a zinc-copper couple in dimethylformamide to yield cyclopropylbenzene .

The cyclopropylbenzene is then subjected to further reactions to introduce the triazole ring and the carboxylic acid group. This typically involves cycloaddition reactions and subsequent functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Phenylcyclopropyl)-1H-1,2,4-triazole-5-carboxylic acid include:

Uniqueness

What sets this compound apart is its combination of a cyclopropyl group, a phenyl ring, and a triazole ring with a carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

5-(1-phenylcyclopropyl)-1H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c16-10(17)9-13-11(15-14-9)12(6-7-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,13,14,15)

InChI Key

PEDVQMUHBCTKMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NC(=NN3)C(=O)O

Origin of Product

United States

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